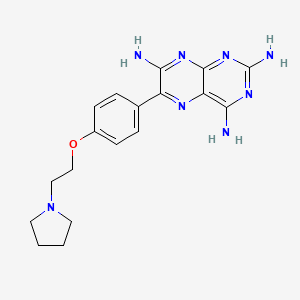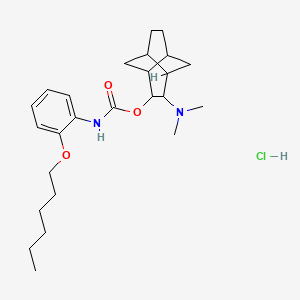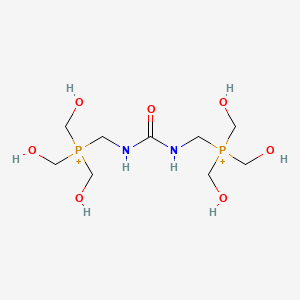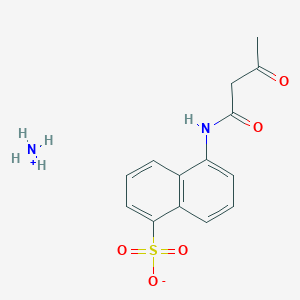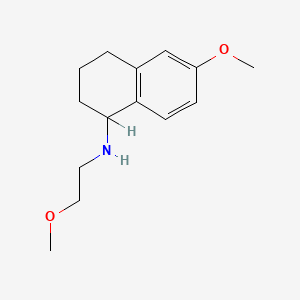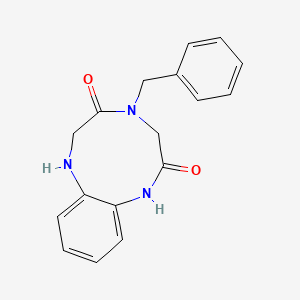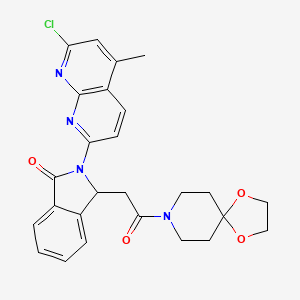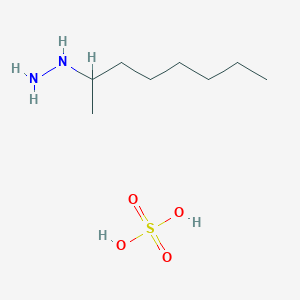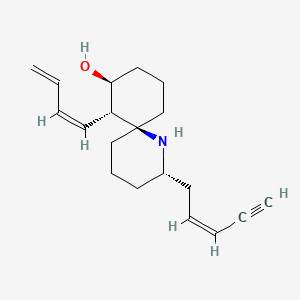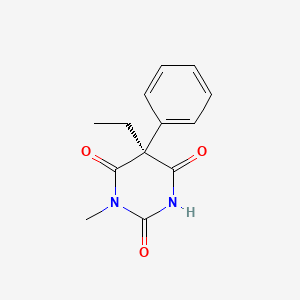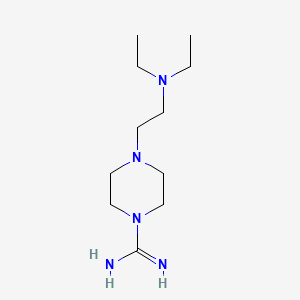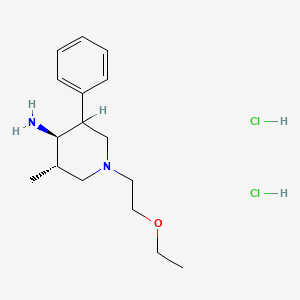
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with ethoxyethyl, methyl, and phenyl groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-ethoxyethyl bromide, followed by the introduction of a methyl group through a Friedel-Crafts alkylation. The phenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl or phenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry: In chemistry, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions and the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes. Studies may focus on its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its applications may include the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
相似化合物的比较
- trans-1-(2-Methoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine hydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
Comparison: Compared to similar compounds, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the piperidine ring can influence its biological activity and chemical reactivity, distinguishing it from other related compounds.
属性
CAS 编号 |
126810-21-7 |
|---|---|
分子式 |
C16H28Cl2N2O |
分子量 |
335.3 g/mol |
IUPAC 名称 |
(3S,4R)-1-(2-ethoxyethyl)-3-methyl-5-phenylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-3-19-10-9-18-11-13(2)16(17)15(12-18)14-7-5-4-6-8-14;;/h4-8,13,15-16H,3,9-12,17H2,1-2H3;2*1H/t13-,15?,16+;;/m0../s1 |
InChI 键 |
AXRRJQOMGYCFPJ-YORMZRPGSA-N |
手性 SMILES |
CCOCCN1C[C@@H]([C@H](C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
规范 SMILES |
CCOCCN1CC(C(C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



